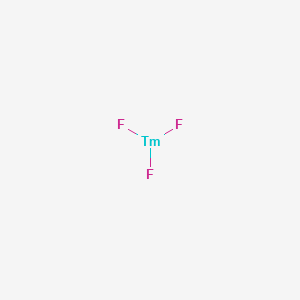

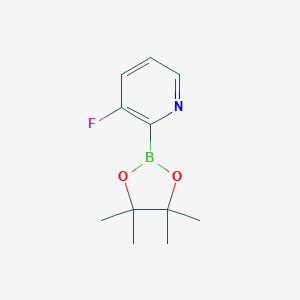

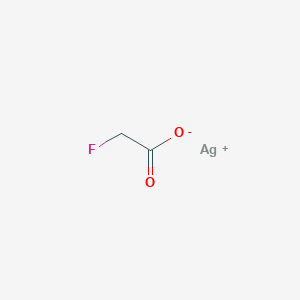

3-氟-2-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of boric acid ester intermediates similar to "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" involves multi-step substitution reactions. The process typically includes the use of FTIR, ^1H and ^13C NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation. These methods ensure the accurate formation of the target compound through controlled reactions (Huang et al., 2021).

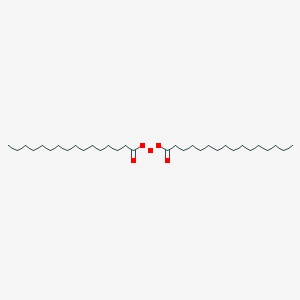

Molecular Structure Analysis

The molecular structure of compounds akin to "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" has been thoroughly analyzed using X-ray diffraction and density functional theory (DFT). These analyses reveal the spatial arrangement of atoms, confirming the structure predicted by chemical synthesis methods. The studies also delve into the molecular electrostatic potential and frontier molecular orbitals, providing insight into the compound's chemical behavior (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and stability of "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" derivatives can be influenced by structural variations. For instance, different orientations of the dioxaborolane ring and variations in the bond angles of the BO2 group impact the compound's reactivity. Ab initio calculations highlight the distinctions in chemical reactivity, attributed to differences in the distribution of the highest occupied and lowest unoccupied molecular orbitals (Sopková-de Oliveira Santos et al., 2003).

科学研究应用

Application 1: Synthesis and Crystal Structure Study

- Summary of Application : This compound is used as an intermediate in the synthesis of boric acid ester compounds with benzene rings . These compounds are obtained through a three-step substitution reaction .

- Methods of Application : The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .

- Results or Outcomes : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .

Application 2: Drug Application Research

- Summary of Application : Boric acid compounds, such as “3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, are often used as enzyme inhibitors or specific ligand drugs . They are used in the treatment of tumors and microbial infections, and in the design of anticancer drugs .

- Methods of Application : Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .

- Results or Outcomes : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Application 3: Boron Neutron Capture Therapy

- Summary of Application : Boronic acid pinacol ester compounds, such as “3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, have been widely used in boron neutron capture therapy . This is a type of radiation therapy used for treating cancer .

- Methods of Application : In this therapy, a boron compound is introduced into the tumor and is subsequently irradiated with neutrons . The boron atoms capture these neutrons and undergo fission, producing high-energy alpha particles that kill the cancer cells .

- Results or Outcomes : The therapy has shown promise in treating certain types of cancers, including brain tumors .

Application 4: Drug Transport Polymers

- Summary of Application : Boronic ester bonds, like those in “3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, are widely used in the construction of stimulus-responsive drug carriers .

- Methods of Application : These carriers are designed to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This allows for targeted drug delivery, improving the efficacy of the treatment and reducing side effects .

- Results or Outcomes : The use of these carriers has shown promise in improving the delivery of drugs to target sites, particularly in the treatment of cancer .

属性

IUPAC Name |

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-8(13)6-5-7-14-9/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVXCKXEBKQHMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590523 |

Source

|

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1309982-68-0 |

Source

|

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)